![molecular formula C20H17N3O2S B11765021 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11765021.png)
4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a naphthalen-1-yloxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Attachment of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be attached through an etherification reaction using naphthalen-1-ol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of triazole derivatives, including 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
Microbial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 18 | High |
Candida albicans | 12 | Low |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives.
Case Study: Anticancer Activity
Research on a related triazole derivative demonstrated selective cytotoxicity against melanoma cell lines. The compound induced cell cycle arrest and reduced melanin production in these cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
Melanoma | 5.0 | 4.9 |
Normal Fibroblast | 24.5 | - |
Other Pharmacological Applications
Apart from antimicrobial and anticancer activities, this compound may also exhibit anti-inflammatory properties. Triazoles have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent. The triazole ring can interact with metal ions, making it useful in coordination chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-naphthalen-1-yl-urea: Similar in structure but contains a urea group instead of a triazole ring.
Naphthalenediimide derivatives: Share the naphthalen-1-yloxy group but differ in the core structure.
Uniqueness
4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
Biological Activity
The compound 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound features a triazole ring substituted with a methoxyphenyl group and a naphthalen-1-yloxy methyl group, alongside a thiol (-SH) functional group that enhances its reactivity and potential pharmacological effects. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal properties, and antioxidant activities.
Molecular Structure
The molecular formula of This compound is C20H17N3O2S with a molecular weight of 363.4 g/mol. The presence of the thiol group is significant for its biological activity as it can participate in various nucleophilic reactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₃O₂S |
Molecular Weight | 363.4 g/mol |
CAS Number | 917746-65-7 |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. Specifically, studies have shown that This compound may inhibit cancer cell proliferation. For instance:
- Cytotoxicity Studies : The compound was tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated a significant cytotoxic effect against these cell lines, particularly melanoma cells .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of triazole derivatives are well-documented. The compound's thiol group enhances its interaction with microbial targets:
- Antibacterial Activity : In vitro studies have shown that similar triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of This compound against strains such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is expected to be significant based on structural similarities with other effective compounds .
Antioxidant Activity
The presence of the thiol group in the structure suggests potential antioxidant properties. Thiols can scavenge free radicals and protect cells from oxidative stress:
- Mechanism of Action : The thiol group can undergo oxidation to form disulfides or react with electrophiles to form thioethers, contributing to its antioxidant capacity.
Synthesis and Evaluation
A series of studies have focused on synthesizing triazole derivatives and evaluating their biological activities:
- Synthesis Methodology : The synthesis typically involves multi-step reactions where the thiol group is crucial for further functionalization. For example, alkylation or acylation reactions can modify the thiol or triazole nitrogen atoms to enhance biological activity .
- Biological Evaluation : A comprehensive evaluation of synthesized derivatives has been conducted using assays like MTT to assess cytotoxicity against various cancer cell lines .
Comparative Analysis
Compound | Anticancer Activity | Antibacterial Activity | Antifungal Activity |
---|---|---|---|
This compound | Significant | Moderate | Limited |
Related Triazole Derivative A | High | High | Moderate |
Related Triazole Derivative B | Moderate | Significant | High |
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-24-16-11-9-15(10-12-16)23-19(21-22-20(23)26)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,22,26) |
InChI Key |
UEFCKWJOTZLHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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